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Compound of Interest

Compound Name: cis-4-Decene

Cat. No.: B100536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
olefin, (Z)-4-decene. The document details its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics. This information is pivotal for the
unambiguous identification and characterization of this compound in various research and
development settings, including its potential role as a synthetic intermediate or a reference
standard in drug discovery and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for (Z)-4-decene.

Table 1: *H NMR Spectroscopic Data (CDCIs, Predicted)

. . Coupling
Chemical Shift L . .
Multiplicity Integration Assighment Constant (J)
(3) ppm
Hz

~5.35 m 2H H-4, H-5
~2.03 m 4H H-3, H-6

H-2, H-7, H-8, H-
~1.28-1.38 m 8H

9
~0.88-0.92 t 6H H-1, H-10 ~6.8
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Note: Specific, experimentally verified *H NMR data for (Z)-4-decene is not readily available in
public spectral databases. The data presented is based on established chemical shift
predictions and analysis of similar olefinic structures.

Table 2: **C NMR Spectroscopic Data (CDCls, Predicted)

Chemical Shift (d) ppm Assignment
~130.0 C-4,C-5
~32.1 C-7

~31.5 C-2

~29.7 C-8

~27.2 C-3

~22.6 C-9

~22.3 C-6

~14.1 C-10

~13.9 C-1

Note: As with the *H NMR data, this *3C NMR data is predicted due to the absence of readily
available experimental spectra in public databases.

Table 3: IR Spectroscopic Data (Liquid Film)
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Wavenumber (cm~?) Intensity Assignment

~3005 Medium =C-H stretch

~2958 Strong C-H stretch (asymmetric, CHs)
~2925 Strong C-H stretch (asymmetric, CH2)
~2872 Strong C-H stretch (symmetric, CHs)
~2856 Strong C-H stretch (symmetric, CHz)
~1655 Weak C=C stretch (Z-disubstituted)
~1465 Medium C-H bend (scissoring)

~722 Medium =C-H bend (out-of-plane)

Data is interpreted from the NIST WebBook IR spectrum for cis-4-decene.[1][2]

ble 4: E El ization)

m/z Relative Intensity (%) Putative Fragment
140 15.8 [M]*

97 31.6 [C7H13]*

83 47.4 [CeH11]*

69 84.2 [CsHo]*

56 100.0 [CaHs]*

55 94.7 [CaH7]*

43 52.6 [CsH7]*

41 78.9 [C3Hs]*

Data is sourced from the NIST WebBook mass spectrum for cis-4-decene.[3][4]

Experimental Protocols
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Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400
MHz or higher).

Sample Preparation: A sample of (Z2)-4-decene (typically 5-10 mg for *H, 20-50 mg for 13C) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d
(CDCIs), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added
as an internal standard for chemical shift referencing (6 = 0.00 ppm).

'H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-
pulse experiment is performed. Key acquisition parameters include a spectral width of
approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans
(typically 8-16) to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled
experiment is typically performed to simplify the spectrum to single lines for each unique
carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural
abundance of 13C, a larger number of scans (often several hundred to thousands) and a
longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra are recorded on an FT-IR spectrometer. For a liquid

sample like (Z)-4-decene, a neat liquid film method is commonly employed.

o Sample Preparation: A single drop of neat (Z)-4-decene is placed between two salt plates

(e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A
background spectrum of the clean, empty salt plates is first recorded. The sample spectrum
is then acquired, typically over a range of 4000 to 400 cm~1. The final spectrum is presented
in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
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Electron lonization (EIl) mass spectra are obtained using a mass spectrometer, often coupled
with a gas chromatograph (GC-MS) for sample introduction and separation.

o Sample Introduction: A dilute solution of (Z)-4-decene in a volatile solvent (e.g.,
dichloromethane or hexane) is injected into the GC. The sample is vaporized and passes
through a capillary column, which separates it from any impurities.

« lonization: As the (Z)-4-decene elutes from the GC column, it enters the ion source of the
mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70
eV), causing the molecule to ionize and fragment.

o Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and
various fragment ions) are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each
ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis of (Z)-4-decene is depicted in the following
diagram.
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Caption: Workflow for the spectroscopic characterization of (Z)-4-decene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of (Z)-4-Decene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100536#spectroscopic-data-for-z-4-decene-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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